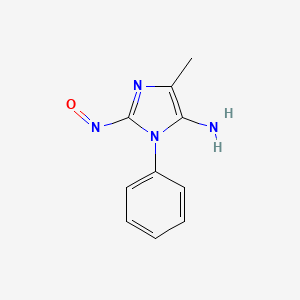![molecular formula C13H14ClNO3 B14362341 Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate CAS No. 91298-95-2](/img/structure/B14362341.png)
Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethyl ester group, a chloro-substituted enone, and an amino benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with ethyl 4-chloro-3-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to controlled heating and stirring. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as a component in materials science research.
Wirkmechanismus
The mechanism of action of Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate involves its interaction with specific molecular targets. The enone moiety can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or the modification of proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-chloro-3-oxobutanoate: Similar structure but lacks the amino benzoate moiety.
4-Aminobenzoic acid: Contains the amino benzoate group but lacks the chloro-substituted enone.
Ethyl 4-aminobenzoate: Similar to the target compound but without the chloro-substituted enone.
Eigenschaften
CAS-Nummer |
91298-95-2 |
|---|---|
Molekularformel |
C13H14ClNO3 |
Molekulargewicht |
267.71 g/mol |
IUPAC-Name |
ethyl 4-[(4-chloro-3-oxobut-1-enyl)amino]benzoate |
InChI |
InChI=1S/C13H14ClNO3/c1-2-18-13(17)10-3-5-11(6-4-10)15-8-7-12(16)9-14/h3-8,15H,2,9H2,1H3 |
InChI-Schlüssel |
OEMJLPDNUWMZKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=CC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


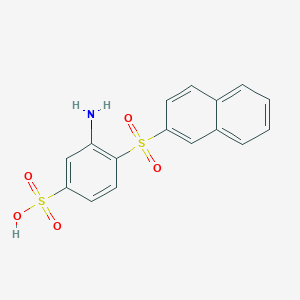
![Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate](/img/structure/B14362265.png)
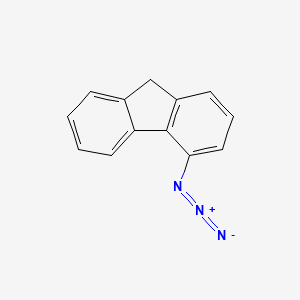
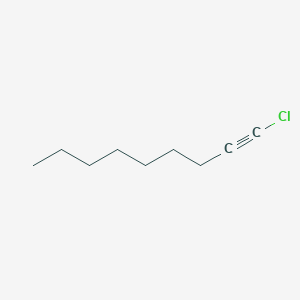
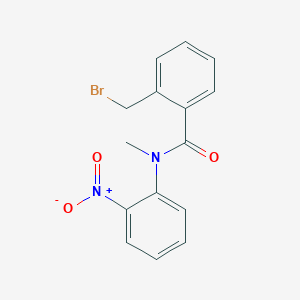
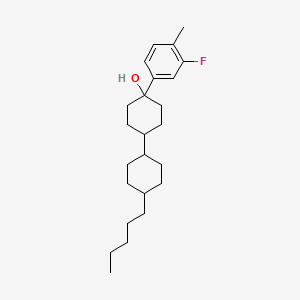

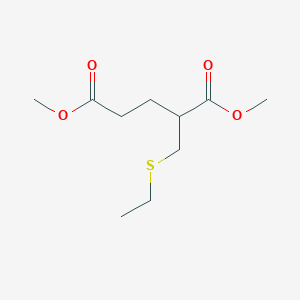
![2-{[2-(Diethylamino)ethyl]amino}ethane-1-thiol](/img/structure/B14362322.png)
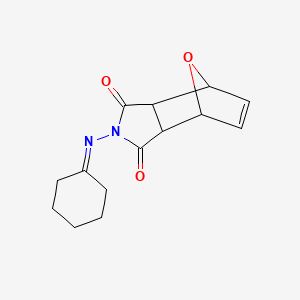
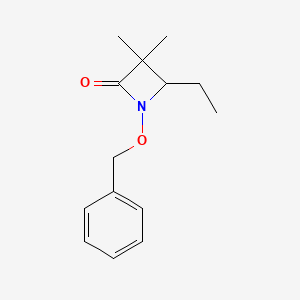

![N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide](/img/structure/B14362337.png)
